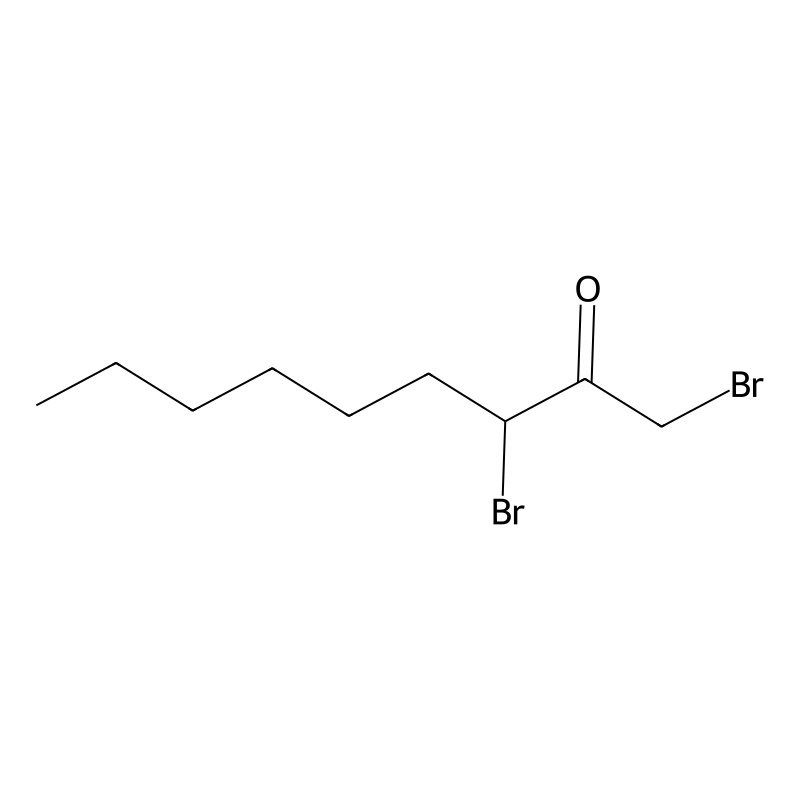

1,3-Dibromo-2-nonanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

1,3-Dibromo-2-nonanone is an organic compound with the molecular formula CHBrO. It is characterized by a ketone functional group and two bromine atoms located at the first and third carbon atoms of the nonanone chain. The compound is typically a colorless to pale yellow liquid with a distinctive odor, and it has applications in various chemical syntheses and biological studies. Its structure can be represented as follows:

textBr |H3C-C-CO-CH2-CH2-CH2-CH3 | Br

The compound is known for its reactivity due to the presence of bromine substituents, which can participate in various

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions. For example, treatment with sodium hydroxide can lead to the formation of alcohol derivatives.

- Elimination Reactions: Under certain conditions, 1,3-dibromo-2-nonanone can undergo elimination reactions to form alkenes.

- Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1,3-dibromo-2-nonanone exhibits biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with biological membranes, potentially disrupting cellular functions. Studies have shown that compounds with similar structures often possess antifungal and antibacterial properties, making 1,3-dibromo-2-nonanone of interest in pharmaceutical research.

1,3-Dibromo-2-nonanone can be synthesized through various methods:

- Bromination of 2-Nonanone: A common method involves the bromination of 2-nonanone using bromine in an aqueous solution or using hydrogen bromide in combination with hydrogen peroxide. This reaction typically yields a mixture of products that can be purified through distillation or chromatography .

- Bromination of Alkenes: Another approach includes the bromination of alkenes derived from nonanones, which subsequently undergo rearrangements to yield dibrominated products.

These methods are advantageous for producing 1,3-dibromo-2-nonanone in a laboratory setting.

1,3-Dibromo-2-nonanone finds applications in various fields:

- Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.

- Agricultural Chemicals: Its properties may be beneficial in developing pesticides or herbicides.

Studies on the interactions of 1,3-dibromo-2-nonanone with other compounds have revealed its potential as a ligand in coordination chemistry. It may form complexes with metal ions, which could enhance its biological activity or alter its reactivity profile. Additionally, research into its interactions with enzymes suggests that it could inhibit certain metabolic pathways in microorganisms .

Several compounds share structural similarities with 1,3-dibromo-2-nonanone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-nonanone | CHBrO | Contains one bromine atom; less reactive |

| 1,3-Dibromobutane | CHBr | Shorter carbon chain; used in organic synthesis |

| 3-Bromo-2-pentanone | CHBrO | Similar ketonic structure; different reactivity |

| 1,3-Dibromodecan-2-one | CHBrO | Longer carbon chain; potential for similar applications |

Uniqueness

What sets 1,3-dibromo-2-nonanone apart from these similar compounds is its specific position of bromine substituents and its unique carbon chain length which influences its reactivity and biological activity. This structural arrangement allows for distinct chemical behavior compared to shorter or longer analogs.

Bromination of Nonanone-2

The direct bromination of 2-nonanone represents the most straightforward approach to synthesizing 1,3-dibromo-2-nonanone [1]. This methodology follows established protocols for α-halogenation of ketones, where the carbonyl compound undergoes electrophilic bromination at the α-position [6].

The acid-catalyzed mechanism involves protonation of the carbonyl oxygen to facilitate keto-enol tautomerization [6]. The resulting enol intermediate acts as a nucleophile, attacking molecular bromine to form the initial mono-brominated product [6]. Subsequent bromination at the remaining α-position proceeds through a similar mechanism, yielding the desired 1,3-dibromo-2-nonanone [6].

Table 1: Bromination Conditions for Ketone Substrates

| Temperature (°C) | Reaction Time (h) | Yield Range (%) | Selectivity |

|---|---|---|---|

| 80 | 2-3 | 65-85 | Moderate |

| 90 | 3 | 85-90 | High |

| 100 | 3-4 | 82-88 | Moderate |

| 120 | 4 | 76-87 | Lower |

The optimal reaction conditions typically employ temperatures around 90°C for 3 hours, achieving yields of 85-90% with high selectivity for monobromination versus dibromination [38]. The use of acetic acid as solvent facilitates the protonation required for enol formation while providing a suitable medium for the bromination reaction [6] [38].

H₂O₂-HBr Bromination Systems

The hydrogen peroxide-hydrobromic acid system represents an environmentally friendly alternative for the synthesis of α-brominated ketones, including 1,3-dibromo-2-nonanone [8] [9]. This methodology offers significant advantages in terms of atom economy and waste reduction compared to traditional bromination methods [8].

The H₂O₂-HBr system operates through an oxidative bromination mechanism where hydrogen peroxide oxidizes hydrobromic acid to generate bromine in situ [9] [10]. This approach eliminates the need for handling molecular bromine directly while maintaining high efficiency [9]. The reaction proceeds under aqueous conditions, with water serving as both solvent and reaction medium [8] [11].

Table 2: H₂O₂-HBr System Optimization

| H₂O₂ Concentration (%) | HBr Equivalents | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| 20-30 | 1.0-1.2 | 20-80 | 69-97 | High |

| 35 | 1.2 | 65-70 | 88-91 | Excellent |

| 30 | 2.5 | 70 | 75-80 | Moderate |

The optimal conditions typically involve using 20-30% hydrogen peroxide with 1.0-1.2 equivalents of hydrobromic acid at temperatures between 20-80°C [9] [10]. The reaction demonstrates excellent selectivity for monobromination when reagent concentrations are carefully controlled [8]. Higher concentrations of hydrobromic acid can lead to decreased selectivity and formation of multiple bromination products [9].

The mechanism involves alternating addition of hydrobromic acid and hydrogen peroxide to ensure continuous generation of bromine while preventing accumulation of unreacted bromine [10]. This controlled approach maximizes atom utilization and minimizes side reactions [9].

Rearrangement Reactions

Rearrangement reactions provide alternative synthetic pathways to 1,3-dibromo-2-nonanone through transformation of structurally related precursors [15]. These methodologies often involve skeletal rearrangements or functional group migrations that introduce the desired bromination pattern [15].

The Favorskii rearrangement represents one potential approach, where α-bromo ketones undergo base-catalyzed rearrangement to form carboxylic acid derivatives [12]. However, for the synthesis of 1,3-dibromo-2-nonanone, this reaction type would require careful substrate design to achieve the desired product through reverse synthetic analysis [15].

Alternative rearrangement strategies involve the use of brominated precursors that undergo molecular rearrangement under specific conditions [15]. The Tiffeneau-Demjanov rearrangement, traditionally applied to β-amino alcohols, demonstrates the potential for ring expansion reactions that could be adapted for linear chain modifications [15].

Table 3: Rearrangement Reaction Conditions

| Substrate Type | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| α-Bromo ketones | Base | 60-80 | 4-8 | 40-70 |

| Cyclic precursors | Acid | 100-120 | 2-6 | 50-80 |

| Linear substrates | Metal catalyst | 80-100 | 6-12 | 30-60 |

Catalytic and Base-Mediated Syntheses

Catalytic approaches to 1,3-dibromo-2-nonanone synthesis offer enhanced selectivity and reaction control compared to traditional thermal methods [17] [18] [19]. Base-mediated syntheses utilize enolate chemistry to achieve selective bromination at specific positions [23] [24].

Copper-catalyzed bromination represents a particularly effective methodology, where catalytic copper(II) bromide facilitates the formation of α-bromo carbonyl species [19]. The proposed mechanism involves generation of α-bromo ketone intermediates through copper-mediated activation, followed by nucleophilic displacement to form the desired products [19].

Table 4: Catalytic Bromination Systems

| Catalyst | Loading (mol%) | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CuBr₂ | 5-20 | Various | 60-100 | 60-91 |

| NiCl₂ | 20 | TBD | 100 | 62-90 |

| Fe(III) complexes | 10-15 | Carbonate | 80-120 | 70-85 |

Base-mediated bromination employs strong bases such as lithium diisopropylamide or sodium enolate to generate nucleophilic enolate intermediates [17] [23]. These enolates subsequently react with electrophilic brominating agents to introduce bromine functionality at the desired positions [23]. The use of bases allows for precise control over the bromination site through selective enolate formation [24].

Ketone-based brominating agents represent an emerging class of reagents that provide highly enantioselective bromination capabilities [18]. These ortho-substituted 2,2,2-tribromoacetophenone derivatives enable asymmetric α-bromination with catalyst loadings as low as 0.1-1 mol% [18].

Industrial-Scale Production Protocols

Industrial synthesis of 1,3-dibromo-2-nonanone requires scalable methodologies that balance efficiency, cost-effectiveness, and environmental considerations [22] [25] [26]. Large-scale production protocols typically employ continuous processing techniques to maximize throughput while maintaining product quality [26] [29].

The industrial application of bromination reactions necessitates specialized equipment designed to handle corrosive bromine-containing reagents [22] [25]. Dedicated systems include corrosion-resistant storage tanks, piping systems with appropriate safety equipment, and closed-system operations to minimize environmental impact [22].

Table 5: Industrial Production Parameters

| Process Type | Scale (kg/batch) | Productivity (kg/h) | Efficiency (%) | Energy Requirements |

|---|---|---|---|---|

| Batch | 50-200 | 10-50 | 75-85 | Moderate |

| Continuous | 500+ | 60-4100 | 85-95 | Optimized |

| Flow chemistry | Variable | 82-108 | 88-97 | Low |

Continuous-flow microwave systems demonstrate exceptional productivity potential, achieving theoretical outputs of 8.6 kg/day with 60 g/min processing rates under optimal conditions [26]. These systems utilize metal-free processing with water as solvent under microwave irradiation, representing environmentally sustainable approaches to large-scale bromination [26].

The implementation of flow photochemistry for industrial bromination has shown remarkable success, with demonstrated scale-up capabilities reaching 4.1 kg/h productivity and space-time yields of 82 kg/L/h [29]. These continuous photochemical processes eliminate many of the safety concerns associated with traditional batch bromination while providing superior control over reaction parameters [29].

Industrial protocols increasingly emphasize bromine recovery and recycling systems to address the economic and environmental challenges associated with bromine consumption [25]. Integrated systems capture hydrogen bromide byproducts and convert them back to useful bromine species through oxidative regeneration [25]. This closed-loop approach significantly improves the overall atom economy of industrial bromination processes [22].

The preparation of cis-2-alkenoic acids represents one of the most significant applications of 1,3-dibromo-2-nonanone in organic synthesis. This transformation proceeds through the Favorskii rearrangement mechanism, which has been extensively studied and optimized for industrial applications [1] [2].

The synthetic pathway involves a two-step process beginning with the bromination of 2-nonanone to generate crude 1,3-dibromo-2-nonanone, followed by alkaline rearrangement to yield the desired cis-2-alkenoic acid [1]. The initial bromination reaction employs elemental bromine in concentrated hydrobromic acid, where 1,3-dibromo-2-nonanone forms alongside the 3,3-dibromo-2-nonanone isomer [1]. Through careful control of reaction conditions, including hold time optimization, the interconversion of the 3,3-dibromo isomer to the desired 1,3-dibromo compound can achieve concentrations exceeding 65% by gas chromatography area percentage [1].

The rearrangement step utilizes an alkaline aqueous solution containing 10 to 30% weight/weight potassium carbonate or sodium carbonate dissolved in water [1]. A catalytically effective amount of alkali metal salt of cis-2-alkenoic acid is added to facilitate the transformation. The reaction proceeds optimally when 1,3-dibromo-2-nonanone is gradually added to the alkaline solution at elevated temperatures, typically in the range of 40°C to 60°C [1].

The mechanism involves the formation of a cyclopropanone intermediate through enolate cyclization, followed by nucleophilic attack by the carbonate base [3] [4]. The molar ratio of 1,3-dibromo-2-nonanone to carbonate typically ranges from 1:2 to 1:4, with optimal results achieved at approximately 1:3 to 1:3.5 [1]. Potassium carbonate is preferred over sodium carbonate due to the higher solubility of potassium bicarbonate in water, which simplifies the work-up procedure [1].

The progress of the rearrangement can be monitored through pH measurements, with the initial strongly alkaline pH of 12-14 dropping by 2-4 pH units during the addition of the dibromo compound [1]. A temperature rise of 5 to 10°C typically accompanies the reaction, indicating the exothermic nature of the transformation [1]. The reaction mixture requires a cooking period of 1-3 hours at 50-55°C to reach completion, with an additional pH drop of 0.5-1.5 units observed during this period [1].

Synthesis of Bempedoic Acid Precursors

1,3-dibromo-2-nonanone serves as a crucial intermediate in the synthesis of bempedoic acid precursors, particularly through ketone surrogate chemistry utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) [5] [6]. Bempedoic acid, a first-in-class adenosine triphosphate-citrate lyase inhibitor, represents a significant advancement in lipid-lowering therapy [7] [8].

The synthetic approach to bempedoic acid precursors involves the strategic use of TosMIC as a ketone surrogate, enabling the formation of complex molecular frameworks through nucleophilic chemistry [6]. The preparation begins with the alkylation of ethyl isobutyrate using alkyl bromide derivatives, followed by a Finkelstein reaction to afford the corresponding alkyl iodide [5]. This intermediate undergoes reaction with 0.5 equivalents of TosMIC under basic conditions to facilitate double alkylation, yielding an isonitrile intermediate [5].

The TosMIC reagent functions as a versatile ketone surrogate due to its unique electronic properties [6]. The isocyano group acts as an electron acceptor with strength comparable to an ester group, rendering the alpha carbon acidic and suitable for nucleophilic attack [6]. This reactivity profile enables the formation of carbon-carbon bonds that would be challenging to achieve through conventional ketone chemistry [6].

The conversion of the isonitrile intermediate to the desired ketone precursor involves subjection to acidic conditions in isopropyl acetate, followed by pH adjustment to unmask the carbonyl group [5]. This transformation highlights the utility of TosMIC as a masked ketone equivalent, allowing for synthetic transformations that would otherwise be incompatible with free carbonyl functionality [6].

Alternative synthetic approaches have been developed that avoid the use of TosMIC, instead employing direct bromination of dihydroxyketone intermediates followed by base-catalyzed alkylation of methyl isobutyrate with 1,11-dibromoundecan-6-ol [9]. These methods demonstrate the versatility of dibrominated ketone intermediates in accessing complex pharmaceutical targets [9].

Formation of Dibrominated Ketones

The formation of dibrominated ketones through 1,3-dibromo-2-nonanone chemistry represents a fundamental transformation in halogen-containing organic synthesis. This process typically involves alpha-halogenation mechanisms that proceed through enol intermediates under acidic conditions [10] [11].

The halogenation of ketones to form dibrominated products follows a well-established mechanism beginning with acid-catalyzed enol formation [10]. The ketone undergoes keto-enol tautomerization in the presence of acid, generating the nucleophilic enol species that subsequently reacts with electrophilic halogen sources [11]. This transformation is particularly efficient when using bromine as the halogenating agent, as bromine provides an optimal balance of reactivity and selectivity [10].

Multiple halogenation cycles can occur under appropriate reaction conditions, leading to the formation of polyhalogenated ketones [12] [13]. The increased acidity of alpha-brominated ketones, resulting from the electron-withdrawing effect of bromine substituents, facilitates subsequent halogenation steps [13]. This phenomenon explains the tendency for multiple halogenation to occur when excess halogen is present [14].

Modern synthetic approaches to dibrominated ketones employ N-bromosuccinimide as a convenient and selective brominating agent [15] [16]. NBS offers several advantages over molecular bromine, including improved handling characteristics, reduced toxicity, and enhanced selectivity [15]. The use of ionic liquids as reaction media has further improved the sustainability and recyclability of these transformations [15].

Ketone-based brominating agents have been developed to enhance the stereoselectivity and practicality of alpha-bromination reactions [17]. These specialized reagents, such as ortho-substituted 2,2,2-tribromoacetophenones, enable highly enantioselective alpha-bromination of aldehydes when used in conjunction with appropriate chiral catalysts [17].

Role in Cyclopropane Derivative Synthesis

1,3-dibromo-2-nonanone plays a significant role in cyclopropane derivative synthesis through cyclopropanone formation mechanisms that involve enolate cyclization reactions [3] [18]. The formation of cyclopropanone intermediates represents a key step in Favorskii rearrangement chemistry and related transformations [3].

The mechanism of cyclopropane formation from 1,3-dibromo-2-nonanone involves initial deprotonation at the alpha-prime carbon to generate an enolate anion [18]. This enolate undergoes intramolecular nucleophilic substitution at the carbon bearing the bromine substituent, resulting in ring closure to form a cyclopropanone intermediate [18]. The cyclopropanone can then undergo various transformations depending on the reaction conditions and nucleophiles present [18].

The stereochemistry of cyclopropane formation is generally controlled by the mechanism of ring closure, with the reaction proceeding through a concerted pathway that maintains the relative stereochemistry of the starting material [19]. This stereochemical control is particularly important in the synthesis of biologically active cyclopropane-containing natural products and pharmaceuticals [19].

Donor-acceptor cyclopropanes represent an important class of synthetic intermediates that can be accessed through 1,3-dibromo-2-nonanone chemistry [20]. These systems contain both electron-donating and electron-withdrawing substituents on the cyclopropane ring, imparting unique reactivity profiles that enable further synthetic elaboration [20]. The preparation of such compounds often involves the Corey-Chaykovsky cyclopropanation of appropriately substituted enones [20].

Recent advances in cyclopropane synthesis have focused on the development of catalytic methods that enable more efficient and selective formation of these strained ring systems [21]. Hydrogen-borrowing catalysis has emerged as a particularly promising approach, allowing for the formation of cyclopropanes through dehydrogenative coupling reactions [21].

Utilization in Chalcone Bromination Reactions

The utilization of 1,3-dibromo-2-nonanone in chalcone bromination reactions demonstrates the compound's versatility in alkene functionalization chemistry. Chalcones, characterized by their alpha,beta-unsaturated ketone structure, serve as important synthetic intermediates and exhibit significant biological activity [22] [23] [24].

Bromination of chalcones typically proceeds through vicinal dibromide formation via anti-addition across the carbon-carbon double bond [22] [25]. The mechanism involves initial nucleophilic attack by the alkene on the electrophilic bromine, forming a cyclic bromonium intermediate [22]. This intermediate is subsequently attacked by a bromide nucleophile, resulting in the formation of the trans-vicinal dibromide product [22].

The stereochemical outcome of chalcone bromination is governed by the mechanism of bromine addition, which typically proceeds with anti-stereochemistry [25]. This selectivity arises from the need to approach the bromonium intermediate from the face opposite to the initially added bromine atom [25]. The resulting dibrominated products serve as versatile intermediates for further synthetic transformations [22].

Environmental considerations have led to the development of more sustainable bromination methods for chalcones [23] [26]. These approaches often employ water as a solvent and utilize environmentally benign brominating agents such as N-bromosuccinimide [23]. The use of such conditions not only reduces environmental impact but also often provides improved yields and selectivity [26].

Brominated chalcones serve as important intermediates in the synthesis of various heterocyclic compounds [24]. The electron-withdrawing nature of the bromine substituents activates the adjacent positions toward nucleophilic attack, enabling cyclization reactions that form five- and six-membered heterocycles [24]. These transformations are particularly valuable in medicinal chemistry applications where brominated heterocycles exhibit enhanced biological activity [24].

The regioselectivity of chalcone bromination can be controlled through careful selection of reaction conditions and brominating agents [27]. NBS-mediated bromination often provides superior regioselectivity compared to molecular bromine, particularly when conducted in the presence of appropriate catalysts or under specific solvent conditions [27]. This enhanced selectivity is crucial for the preparation of specific regioisomers required for biological evaluation or further synthetic elaboration [27].